molecular formula C4H9NO2Se B1596266 Methylselenocysteine CAS No. 2574-71-2

Methylselenocysteine

Numéro de catalogue: B1596266
Numéro CAS: 2574-71-2
Poids moléculaire: 182.09 g/mol
Clé InChI: XDSSPSLGNGIIHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methylselenocysteine (MSC) is a naturally occurring, organoselenium analog of S-methylcysteine found in plants such as garlic, broccoli, and selenium-enriched yeast . This compound is recognized for its high oral bioavailability and favorable pharmacokinetic profile, making it a valuable tool for investigating the role of selenium in biological systems . In cancer research, this compound has demonstrated significant chemopreventive and antitumor activity across various models. Its primary value lies in its role as a prodrug that is metabolized by enzymes including kynurenine aminotransferase (KYAT1) and cystathionine γ-lyase (CTH) into active metabolites such as methylselenol and β-methylselenopyruvate (MSP) . Research indicates these metabolites drive multiple mechanisms: methylselenol is a redox-active compound that can generate reactive oxygen species, leading to pro-apoptotic and anti-proliferative effects in cancer cell lines, while MSP functions as a histone deacetylase (HDAC) inhibitor, promoting cell cycle arrest and apoptosis . Preclinical studies show MSC can delay the castration-resistant progression of prostate cancer by downregulating androgen receptor expression and activity . Furthermore, it has been shown to potentiate the antitumor activity of conventional chemotherapeutic agents like cisplatin and irinotecan while offering selective protection against their organ-specific toxicities, thereby improving the therapeutic index . Beyond oncology, this compound serves as a key precursor in the synthesis of selenocysteine, a critical component of antioxidant enzymes like glutathione peroxidase and thioredoxin reductase . This makes it relevant for studies focused on oxidative stress, immune function modulation, and neuroprotection. Researchers can utilize this compound to explore selenium's impact on a wide spectrum of physiological and pathological processes.

Propriétés

IUPAC Name

2-amino-3-methylselanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSSPSLGNGIIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865265
Record name DL-Se-methylselenocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2574-71-2, 26145-42-6
Record name DL-Se-methylselenocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2574-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylselenocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC319053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Se-methylselenocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Preparation via Reaction of L-Chloroalanine with Methylselenol or Its Salts

One of the most established methods for preparing L-Se-methylselenocysteine involves the nucleophilic substitution reaction between L-chloroalanine (or its derivatives) and methylselenol or its salts. This method has been extensively described and patented, with variations in reducing agents, solvents, and reaction conditions.

Key steps:

  • Generation of methylselenol or methylselenolate salt:
    Dimethyldiselenide is reduced by sodium borohydride or hypophosphorous acid in aqueous or mixed solvents (e.g., water, dimethylformamide, acetonitrile) to produce methylselenide sodium or methylselenol species at temperatures ranging from 0°C to 60°C.

  • Nucleophilic substitution:
    The methylselenolate salt reacts with L-chloroalanine methyl ester hydrochloride or L-chloroalanine hydrochloride at temperatures between 0°C and 50°C to form L-Se-methylselenocysteine or its ester derivatives.

  • Isolation and purification:
    The reaction mixture is acidified with hydrochloric acid, concentrated, and extracted with methanol. Neutralization with triethylamine precipitates the product, which is further purified by crystallization from water-ethanol mixtures.

Yields and conditions:

  • Typical yields range from 10 g to 15 g from 25 g of starting chloroalanine derivatives.
  • Reactions are often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • The process can be performed in water or mixed organic solvents to optimize solubility and reaction rates.

Example reaction scheme:

Step Reagents and Conditions Outcome
1. Reduction Dimethyldiselenide + NaBH4 or H3PO2 in DMF/H2O, 0-60°C Formation of methylselenolate salt
2. Substitution Methylselenolate + L-chloroalanine methyl ester hydrochloride, 0-50°C Formation of L-Se-methylselenocysteine methyl ester
3. Hydrolysis and purification Acid hydrolysis, neutralization, crystallization Pure L-Se-methylselenocysteine

This method is well-documented in patents and literature and allows for preparation of L-, D-, and DL- forms by adjusting the starting materials and reaction conditions.

Preparation via Nucleophilic Substitution Using Sodium Methylselenolate and N-Acetyl-3-chloro-L-serine Methyl Ester

A refined synthetic route involves a two-step process:

  • Step A: Nucleophilic substitution of sodium methylselenolate with N-acetyl-3-chloro-L-serine methyl ester to yield N-acetyl-3-selenomethyl-L-selenocysteine methyl ester.

  • Step B: Hydrolysis of the acetylated methyl ester intermediate in hydrochloric acid to obtain L-Se-methylselenocysteine.

This method emphasizes the use of protected intermediates to improve selectivity and yield, and is suitable for stereochemically pure L-isomer production.

Step Reagents and Conditions Product
A Sodium methylselenolate + N-acetyl-3-chloro-L-serine methyl ester N-acetyl-3-selenomethyl-L-selenocysteine methyl ester
B Hydrolysis with HCl L-Se-methylselenocysteine

This approach is reported to provide good yields and stereochemical control.

Preparation by Reduction of Dimethyldiselenide and Reaction with Diketopiperazine Derivatives for (R)-Selenomethylselenocysteine

A more recent and industrially attractive method involves:

  • Preparation of (3S,6S)-3,6-dichloromethyl-2,5-diketopiperazine from L-serine via esterification, cyclization, and chlorination.

  • Generation of sodium methylselenolate by reduction of dimethyldiselenide with sodium borohydride in alcohol under nitrogen atmosphere.

  • Nucleophilic substitution of sodium methylselenolate with the dichloromethyl diketopiperazine to form (3S,6S)-3,6-dimethylselenomethyl-2,5-diketopiperazine.

  • Hydrolysis of the diketopiperazine intermediate to yield (R)-selenothis compound.

This method offers advantages such as mild reaction conditions, easy product separation, high yield, and suitability for industrial scale-up. It avoids hazardous reagents like cyanide used in alternative methods.

Step Reagents and Conditions Product
1 L-serine → esterification, cyclization, chlorination (3S,6S)-3,6-dichloromethyl-2,5-diketopiperazine
2 Dimethyldiselenide + NaBH4 in alcohol, N2 atmosphere Sodium methylselenolate
3 Sodium methylselenolate + dichloromethyl diketopiperazine (3S,6S)-3,6-dimethylselenomethyl-2,5-diketopiperazine
4 Hydrolysis (R)-selenothis compound

This route is documented with detailed reaction parameters and is patented for industrial preparation.

Synthesis of α-Methylselenocysteine via Alkylation of Methyl Malonate Derivatives

A novel synthetic strategy focuses on the preparation of α-methylselenocysteine, a derivative of this compound with a methyl group at the α-carbon, which enhances stability against β-syn elimination.

Key features:

  • Alkylation of an achiral methyl malonate using a selenium-containing alkylating agent synthesized in dichloromethane.

  • Enzymatic hydrolysis of the seleno-malonate intermediate using pig liver esterase.

  • Curtius rearrangement to produce a protected α-methylselenocysteine derivative suitable for solid-phase peptide synthesis.

This method is significant for biochemical applications, especially in peptide synthesis, and provides a route to selenium amino acid analogs with improved oxidative stability.

Step Reagents and Conditions Product
1 Alkylation of methyl malonate with selenium alkylating agent Seleno-malonate intermediate
2 Enzymatic hydrolysis (pig liver esterase) Hydrolyzed intermediate
3 Curtius rearrangement Protected α-methylselenocysteine

This approach is relatively new and highlights the biochemical utility of this compound derivatives.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents Conditions Product Advantages References
1 L-Chloroalanine or derivatives Dimethyldiselenide, NaBH4 or H3PO2 0-60°C, inert atmosphere, aqueous/organic solvents L-, D-, or DL-Se-methylselenocysteine Well-established, scalable, good yields
2 N-acetyl-3-chloro-L-serine methyl ester Sodium methylselenolate Hydrochloric acid hydrolysis L-Se-methylselenocysteine Stereochemical control, high purity
3 L-serine → diketopiperazine derivative Dimethyldiselenide, NaBH4 Alcohol solvent, nitrogen atmosphere (R)-selenothis compound Mild, industrially viable, high yield
4 Methyl malonate derivatives Selenium alkylating agent Enzymatic hydrolysis, Curtius rearrangement α-Methylselenocysteine Suitable for peptide synthesis, oxidative stability

Research Findings and Analytical Data

  • Chiral HPLC analysis confirms the stereochemical purity of L- and D- forms, with distinct retention times (e.g., ~10 min for L-Se-methylselenocysteine).

  • Yields reported range from 40% to over 90%, depending on the method and scale.

  • Spectroscopic characterization:

    • NMR (^1H, ^13C, ^77Se) and IR spectra confirm the structure and purity of synthesized this compound.
    • Optical rotation measurements validate stereochemistry in chiral preparations.
  • Enzymatic assays indicate that this compound derivatives can serve as substrates or mimics in methyltransferase or antioxidant enzyme studies, highlighting the biological relevance of the synthetic compounds.

Analyse Des Réactions Chimiques

Metabolic Pathways in Humans

In humans, SeMSC undergoes enzymatic degradation to form bioactive selenium metabolites:

  • β-lyase cleavage : Converts SeMSC to methaneselenol (CH₃SeH) , a key intermediate .

  • Further metabolism : Methaneselenol is demethylated to hydrogen selenide (H₂Se) , which integrates into selenoproteins or is excreted as dimethyl selenide (CH₃SeCH₃) or trimethylselenonium .

Key enzymes :

  • γ-Glutamyltransferase (GGT) : Transfers glutamyl groups to SeMSC, forming γ-glutamyl-SeMSC .

  • Selenocysteine lyase (SCLY) : Cleaves SeMSC into pyruvate, ammonia, and methaneselenol :

SeMSC+H2OSCLYPyruvate+NH3+CH3SeH\text{SeMSC} + \text{H}_2\text{O} \xrightarrow{\text{SCLY}} \text{Pyruvate} + \text{NH}_3 + \text{CH}_3\text{SeH}

Step 1: Reduction of Dimethyldiselenide

Dimethyldiselenide (CH₃SeSeCH₃) is reduced to methylselenol (CH₃Se⁻Na⁺) using:

  • Sodium borohydride (NaBH₄) in alkaline conditions .

  • Hypophosphorous acid (H₃PO₂) under nitrogen atmosphere .

Step 2: Reaction with Chloroalanine Derivatives

Methylselenol reacts with L-chloroalanine methyl ester or hydrochloride to form L-SeMSC:

CH3Se+Cl-CH2CH(NH2)COORSeMSC+Cl\text{CH}_3\text{Se}^- + \text{Cl-CH}_2\text{CH(NH}_2\text{)COOR} \rightarrow \text{SeMSC} + \text{Cl}^-

Conditions :

  • Temperature: 0–50°C

  • Solvents: DMF/water or acetonitrile/water .

  • Yield: ~70–90% after purification .

Racemization : L-SeMSC can be converted to the DL-form using acetic acid and benzaldehyde at 60°C .

Enzymatic Degradation and Byproducts

SeMSC participates in selenium recycling pathways:

Table 2 : Enzymatic reactions involving SeMSC

EnzymeReactionProduct
γ-Glutamyltransferase(5-L-Glutamyl)-peptide + SeMSC → Peptide + γ-Glutamyl-SeMSCConjugated detoxification product
Selenocysteine lyaseSeMSC + H₂O → Pyruvate + NH₃ + CH₃SeHBioactive selenium metabolites

Excretion Pathways

  • Dimethyl selenide : Volatilized via breath .

  • Trimethylselenonium : Excreted in urine .

  • Hydrogen selenide : Incorporated into selenoproteins (e.g., glutathione peroxidase) .

Applications De Recherche Scientifique

Key Mechanisms Include:

  • Induction of Apoptosis : MSeC has been shown to induce apoptosis in cancer cell lines, which is crucial for inhibiting tumor growth .
  • Cell Cycle Regulation : It blocks cell cycle progression and proliferation in premalignant cells, thereby preventing tumor development .
  • Antioxidant Properties : MSeC exhibits antioxidant activity, reducing oxidative stress within cells and contributing to its protective effects against cancer .

Prostate Cancer

Research indicates that MSeC may provide protective effects against prostate cancer. In clinical trials, selenium supplementation has been associated with reduced incidence rates of prostate cancer . The Nutritional Prevention of Cancer Trial demonstrated that selenium from selenized yeast significantly decreased prostate cancer incidence among participants .

Other Cancers

MSeC has also shown promise in the prevention and treatment of other cancers, including colorectal and lung cancers. Studies have indicated that it may enhance the efficacy of chemotherapeutic agents while simultaneously protecting normal tissues from toxicity .

Protective Effects Against Chemotherapy-Induced Toxicity

One of the most significant applications of MSeC is its ability to mitigate the side effects associated with various chemotherapeutic agents. Research has demonstrated that MSeC can protect against organ-specific toxicities induced by drugs such as cyclophosphamide, cisplatin, and oxaliplatin .

Mechanisms of Protection:

  • Reduction of Myelotoxicity : MSeC has been shown to protect bone marrow from damage caused by chemotherapeutic agents, which is critical for maintaining hematopoietic function during cancer treatment .
  • Enhanced Antitumor Activity : By reducing the toxic side effects of chemotherapy, MSeC allows for higher doses of anticancer drugs to be administered without compromising patient safety .

Study 1: Efficacy in Combination with Docetaxel

A study investigated the synergistic effects of MSeC combined with docetaxel in prostate cancer treatment. Results indicated that this combination significantly inhibited cell growth compared to either treatment alone, suggesting enhanced therapeutic efficacy .

Study 2: Protection Against Organ Toxicity

In a controlled trial involving Fischer rats, MSeC was found to significantly protect against organ-specific toxicities induced by lethal doses of various chemotherapeutics. The study concluded that MSeC not only mitigated side effects but also enhanced antitumor activity in models bearing advanced colorectal carcinoma .

Study 3: Chemopreventive Properties

Research into the chemopreventive properties of MSeC revealed its ability to inhibit DMBA-induced mammary tumors in animal models. This effect underscores its potential as a preventive agent against breast cancer development .

Mécanisme D'action

Methylselenocysteine exerts its effects through several mechanisms. One key mechanism involves the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By decreasing the levels of phosphorylated P65 and P-IκBα, this compound can reduce cellular proliferation and metastasis .

Additionally, this compound induces apoptosis in cancer cells through caspase-dependent pathways. It down-regulates the expression of survivin, an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis .

Comparaison Avec Des Composés Similaires

Structural and Metabolic Differences
Compound Structure Key Metabolic Pathway Active Metabolite
Methylselenocysteine CH₃-Se-CH₂-CH(NH₂)-COOH β-lyase cleavage → methylselenol Methylselenol (CH₃SeH)
Selenomethionine CH₃-Se-CH₂-CH₂-CH(NH₂)-COOH Trans-sulfuration → selenocysteine Selenocysteine (SeCys)
Selenocystine HOOC-CH(NH₂)-CH₂-Se-Se-CH₂-CH(NH₂)-COOH Reduction → selenocysteine Selenocysteine (SeCys)
Methylseleninic Acid CH₃-SeO₂H Direct utilization (no enzymatic cleavage) Methylseleninic acid (CH₃SeO₂H)
Selenite Na₂SeO₃ Reduction → selenide (H₂Se) Selenide (H₂Se)

Key Insights :

  • MeSeCys requires β-lyase for activation, whereas methylseleninic acid (MSA) acts directly, explaining its higher in vitro potency .
  • Unlike selenomethionine, MeSeCys avoids nonspecific incorporation into proteins, enhancing its specificity for selenoprotein synthesis .
  • Selenocystine’s diselenide bond limits cellular uptake due to low xCT transporter expression, reducing its efficacy in neuroprotection .
Anticancer Activity
Compound EC₅₀ (nM) Mechanism of Action In Vivo Efficacy (Mammary Tumor Models)
This compound 0.9 Induces apoptosis via p53-independent pathways; inhibits cyclin D1 and Bcl-2 58% reduction in tumor incidence
Methylseleninic Acid 0.8 Rapid apoptosis induction; bypasses β-lyase requirement Comparable to MeSeCys
Selenite 0.8 Generates ROS; toxic at high doses 42% reduction in tumor incidence
Selenomethionine 0.4 Incorporated into proteins; less specific 38% reduction in tumor incidence

Key Insights :

  • MeSeCys and MSA show similar in vivo efficacy despite MSA’s superior in vitro potency, likely due to systemic β-lyase activity in animals .
  • MeSeCys uniquely modulates histone acetylation (via HDAC inhibition) and glutathione peroxidase (GPX) activity, enhancing its chemopreventive effects .
Neuroprotective Effects
Compound Infarct Volume Reduction (MCAO Model) Mechanism
This compound 58% (P = 0.0005) Inhibits ferroptosis by restoring GPX4 activity; reduces lipid peroxidation
Selenocystamine 42% (P = 0.0030) Scavenges free radicals; less effective in GPX4 restoration
Selenocystine No effect Poor uptake due to low xCT transporter expression

Key Insights :

  • MeSeCys outperforms selenocystamine in reducing ischemic damage, likely due to its dual role in GPX4 activation and methylselenol-mediated antioxidant effects .
Bioavailability and Toxicity
Compound Bioavailability (Relative to MeSeCys) Toxicity (LD₅₀, mg/kg)
This compound 100% 9.26–12.60 (mice)
Selenite 30% 3.0–5.0 (rats)
Selenomethionine 80% 15.0 (rats)
Selenocystine 20% 10.0 (mice)

Key Insights :

  • MeSeCys’ methyl group enhances stability and reduces nonspecific protein binding, improving bioavailability .
  • Selenite’s high toxicity limits its therapeutic use despite comparable EC₅₀ values .

Activité Biologique

Methylselenocysteine (MSC) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of MSC, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Overview of this compound

This compound is a naturally occurring selenium compound found in selenium-rich plants. It is synthesized from selenocysteine and is considered to have lower toxicity compared to other selenium compounds, making it a promising candidate for therapeutic use in humans.

MSC exerts its biological effects through several mechanisms:

  • Antioxidant Activity : MSC has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is primarily attributed to its ability to enhance the activity of selenoenzymes, such as glutathione peroxidase, which play a crucial role in detoxifying reactive oxygen species (ROS) .
  • Cytotoxic Effects on Cancer Cells : Research indicates that MSC can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, studies have demonstrated that MSC treatment leads to significant cytotoxicity in hepatocellular carcinoma and cholangiocarcinoma cell lines . The compound's ability to influence microRNA expression profiles also suggests a complex regulatory role in cancer biology .
  • Enhancement of Chemotherapeutic Efficacy : MSC has been reported to enhance the effectiveness of certain chemotherapeutic agents while simultaneously reducing their toxicity. In animal models, MSC administration prior to chemotherapy drugs such as cyclophosphamide and cisplatin resulted in reduced organ-specific toxicities and improved antitumor activity .

Pharmacokinetics

The pharmacokinetics of MSC have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. A notable study highlighted the single-dose pharmacokinetics of MSC in humans, revealing a favorable profile with a short half-life and rapid clearance at tolerable doses . This suggests that MSC can be administered safely and effectively in clinical settings.

ParameterValue
Half-lifeShort
Maximum Tolerable Dose (MTD)10.2 mg/m² body surface
ClearanceRapid

Case Studies and Research Findings

  • Cancer Cell Line Studies : A systematic exploration involving various concentrations of MSC showed significant inhibition of cell proliferation in hepatocellular carcinoma (HLE) and cholangiocarcinoma (TFK-1) cell lines. The study utilized the sulforhodamine B assay to assess cell viability post-treatment .
  • Animal Model Research : In preclinical studies involving rats bearing colorectal carcinoma, MSC provided selective protection against the toxic effects of chemotherapeutic agents while enhancing their anticancer efficacy. This dual action underscores the potential for MSC as an adjunct therapy in cancer treatment .
  • MicroRNA Expression Profiling : Changes in miRNA expression profiles were observed following MSC treatment in liver cancer cell lines. This finding indicates that MSC may modulate gene expression related to tumor growth and metastasis .

Q & A

Q. What experimental models are commonly used to investigate the neuroprotective effects of methylselenocysteine, and how are they optimized for reproducibility?

this compound (MeSeCys) is often evaluated in in vivo models such as middle cerebral artery occlusion (MCAO)-induced cerebral ischemia-reperfusion injury in mice. This model mimics human ischemic stroke and allows assessment of neurological deficits, infarct volume, and ferroptosis markers (e.g., GPX4 activity). Key methodological considerations include:

  • Dosage : Intraperitoneal administration at 0.5 mg/kg, well below the reported LD50 (9.26–12.60 mg/kg) to avoid toxicity .
  • Timing : Pre-treatment for 5 days prior to MCAO to ensure bioavailability and metabolic integration.
  • Controls : Comparison with other selenocompounds (e.g., selenocystamine, selenocystine) to establish structure-activity relationships .

Q. How does this compound’s bioavailability compare to other selenium compounds, and what methods are used to quantify its cellular uptake?

MeSeCys exhibits higher bioavailability than selenite or selenomethionine due to its efficient transport via amino acid transporters (e.g., LAT1). Bioavailability is quantified using:

  • Liquid chromatography-mass spectrometry (LC-MS) : To measure intracellular selenium levels and metabolic intermediates (e.g., selenide, methylselenol) .
  • Cytotoxicity assays : Comparative IC50 values in human cell lines (e.g., HepG2) reveal MeSeCys’ lower toxicity relative to selenite .

Advanced Research Questions

Q. What metabolic pathways underlie this compound’s anti-ferroptotic activity, and how do researchers validate these mechanisms?

MeSeCys is metabolized to methylselenol, a potent antioxidant that scavenges lipid peroxides and regenerates GPX4 activity. Key validation steps include:

  • Knockout models : GPX4-deficient cells or CRISPR-edited xCT transporters to confirm dependency on selenocysteine uptake .
  • Redox profiling : Measurement of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) levels to assess lipid peroxidation inhibition .
  • Isotopic tracing : Use of ⁷⁷Se-labeled MeSeCys to track metabolic flux via NMR or XAS .

Q. How can nanoparticle formulations enhance this compound’s therapeutic efficacy, and what characterization techniques are critical for stability assessment?

Zein-chitosan nanoparticles loaded with MeSeCys improve oral bioavailability and controlled release. Methodological considerations:

  • Formulation optimization : Box-Behnken experimental design to balance particle size (100–200 nm), encapsulation efficiency (>80%), and zeta potential (>+30 mV) .
  • Stability assays : Accelerated degradation studies under varying pH (2.0–7.4) and temperature (4–37°C) to simulate gastrointestinal conditions .

Q. How do researchers reconcile contradictory data on this compound’s cytotoxicity across studies?

Discrepancies arise from differences in:

  • Cell type specificity : MeSeCys is less toxic in neuronal cells (e.g., SH-SY5Y) but shows dose-dependent cytotoxicity in rapidly dividing cancer cells (e.g., MCF-7) .
  • Metabolic context : Selenium-deficient vs. selenium-replete conditions alter methylselenol generation and redox balance .
  • Statistical rigor : Use of two-way ANOVA with Dunnett’s correction to account for multiple comparisons in in vivo studies .

Methodological Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : To model sigmoidal dose-response curves (e.g., GraphPad Prism).
  • Hierarchical clustering : For omics data (transcriptomics/metabolomics) to identify pathways modulated by MeSeCys .
  • Meta-analysis : Pooling data from independent studies to resolve variability in EC50 values .

Q. How should researchers design experiments to investigate this compound’s epigenetic effects, such as sirtuin activation?

  • Chromatin immunoprecipitation (ChIP) : To assess MeSeCys-induced changes in histone acetylation at circadian gene promoters (e.g., CLOCK, BMAL1) .
  • NAD+ quantification : LC-MS measurement of NAD+ levels to link sirtuin activation to methylselenol metabolism .

Data Reporting & Reproducibility

Q. What minimal reporting standards are essential for publishing this compound research?

  • Compound characterization : Purity (>95% via HPLC), structural confirmation (¹H/⁷⁷Se NMR), and solubility in biological buffers .
  • In vivo protocols : ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis .
  • Data deposition : Raw LC-MS/RNA-seq data in repositories like MetaboLights or GEO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylselenocysteine
Reactant of Route 2
Methylselenocysteine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.